Vanadyl acetylacetonate

Catalog No.
S610708
CAS No.
3153-26-2
M.F
C10H16O5V
M. Wt
267.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vanadyl acetylacetonate

CAS Number

3153-26-2

Product Name

Vanadyl acetylacetonate

IUPAC Name

4-hydroxypent-3-en-2-one;oxovanadium

Molecular Formula

C10H16O5V

Molecular Weight

267.17 g/mol

InChI

InChI=1S/2C5H8O2.O.V/c2*1-4(6)3-5(2)7;;/h2*3,6H,1-2H3;;

InChI Key

FSJSYDFBTIVUFD-UHFFFAOYSA-N

SMILES

CC(=CC(=O)C)O.CC(=CC(=O)C)O.O=[V]

Synonyms

acetyl acetonate, acetyl acetonate, chromium (III) salt, acetyl acetonate, copper (+2) salt, acetyl acetonate, manganese (II) salt, acetyl acetonate, manganese (III) salt, acetyl acetonate, potassium salt, acetyl acetonate, sodium salt, acetylacetonate, chromium(III) acetylacetonate, copper acetylacetonate, copper(II) acetylacetonate, Cu(II) acetyl acetonate, cupric acetylacetonate, manganese acetylacetonate, Nd(III)-acetylacetonate, vanadyl acetylacetonate

Canonical SMILES

CC(=CC(=O)C)O.CC(=CC(=O)C)O.O=[V]

Isomeric SMILES

C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.O=[V]

Potential Therapeutic Agent:

  • Diabetes: Studies suggest VO(acac)2 may mimic insulin's action by improving glucose uptake and reducing blood sugar levels []. Research indicates its potential as a therapeutic agent for type 2 diabetes, although further investigation is needed to understand its long-term effects and safety [].
  • Cancer: VO(acac)2 has shown anti-tumor properties in various cancer cell lines []. It may also influence the spread of cancer cells by regulating their adhesion and migration []. However, more research is required to determine its effectiveness and potential side effects in cancer treatment.

Catalyst and Precursor Material:

  • Organic Synthesis: VO(acac)2 serves as a catalyst for various organic reactions, including the creation of complex carbon nanostructures []. Its ability to activate specific chemical bonds makes it valuable in diverse synthetic applications.
  • Thin Film Deposition: VO(acac)2 can be used as a precursor for depositing thin films of Vanadium dioxide (VO2) []. VO2 exhibits unique properties like thermochromism, making it a potential candidate for smart windows and data storage devices.

Vanadyl acetylacetonate is a coordination compound with the chemical formula VO acac 2\text{VO acac }_2, where acac\text{acac} represents the conjugate base of acetylacetone. This compound is a blue-green solid that is soluble in polar organic solvents but insoluble in water. The structure consists of a vanadyl group (VO2+\text{VO}^{2+}) coordinated to two acetylacetonate ligands through oxygen atoms, forming a square pyramidal geometry around the vanadium center. The unique properties of vanadyl acetylacetonate make it a significant compound in various chemical applications, particularly in catalysis and material science .

, particularly as a catalyst. One notable reaction is its use in the epoxidation of allylic alcohols using tert-butyl hydroperoxide. In this reaction, vanadyl acetylacetonate is oxidized to a vanadium(V) species, which then coordinates to the alcohol substrate and directs the epoxidation to occur selectively at the allylic position . The general reaction can be summarized as follows:

VOSO4+2HacacVO acac 2+H2SO4\text{VOSO}_4+2\text{Hacac}\rightarrow \text{VO acac }_2+\text{H}_2\text{SO}_4

Additionally, vanadyl acetylacetonate can undergo hydrolysis under acidic conditions, leading to the formation of various vanadium species .

Vanadyl acetylacetonate exhibits notable biological activity, particularly its insulin-mimetic properties. It has been shown to stimulate the phosphorylation of protein kinase B (Akt) and glycogen synthase kinase 3 (GSK-3), which are crucial pathways in glucose metabolism. Furthermore, vanadyl acetylacetonate inhibits protein tyrosine phosphatases (PTPases), such as PTP1B, thereby enhancing insulin receptor signaling and prolonging its activation. This mechanism suggests potential therapeutic applications for managing diabetes by mimicking insulin action .

The synthesis of vanadyl acetylacetonate typically involves the reaction of vanadyl sulfate with acetylacetone. The reaction proceeds as follows:

VOSO4+2HacacVO acac 2+H2SO4\text{VOSO}_4+2\text{Hacac}\rightarrow \text{VO acac }_2+\text{H}_2\text{SO}_4

Alternative methods include redox reactions starting from vanadium pentoxide, where some acetylacetone is oxidized to form other products . The synthesized compound can be characterized using techniques such as X-ray diffraction and infrared spectroscopy.

Vanadyl acetylacetonate is widely used in organic chemistry as a catalyst for various reactions, including:

  • Epoxidation: It selectively catalyzes the epoxidation of allylic alcohols.
  • Polymerization: Acts as a catalyst in polymerization reactions.
  • Coupling Reactions: Facilitates coupling reactions in organic synthesis.

Moreover, it serves as a precursor for producing vanadium-containing materials and has applications in material science due to its unique properties .

Studies on the interactions of vanadyl acetylacetonate reveal its ability to form complexes with various ligands. For instance, when reacting with tert-butyl hydroperoxide, it undergoes ligand elimination and oxidation processes that lead to the formation of active catalytic species. These interactions are crucial for understanding its catalytic mechanisms and optimizing its use in synthetic applications . Additionally, research has shown that the presence of bases like triethylamine can significantly enhance ligand exchange processes involving vanadyl ions .

Vanadyl acetylacetonate shares similarities with several other vanadium-containing compounds. Here are some comparable compounds:

Compound NameFormulaKey Features
Vanadium(IV) oxideV2O5\text{V}_2\text{O}_5Commonly used as a catalyst; different oxidation state.
Vanadium(III) chlorideVCl3\text{VCl}_3Used in various chemical syntheses; lower oxidation state.
Vanadium(V) oxideVO2\text{VO}_2Important in catalysis and material science; higher oxidation state.
VanadoceneC5H5V\text{C}_5\text{H}_5\text{V}Organometallic compound; used in polymerization reactions.

Uniqueness: Vanadyl acetylacetonate's unique feature lies in its dual role as both a catalyst and an insulin-mimetic agent, which distinguishes it from other vanadium compounds that primarily serve either catalytic or biological functions but not both simultaneously .

Physical Description

Blue or green powder; Slightly soluble in water; [MSDSonline]

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

267.043731 g/mol

Monoisotopic Mass

267.043731 g/mol

Heavy Atom Count

16

GHS Hazard Statements

Aggregated GHS information provided by 290 companies from 14 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 290 companies. For more detailed information, please visit ECHA C&L website;
Of the 13 notification(s) provided by 289 of 290 companies with hazard statement code(s):;
H302 (96.89%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (98.27%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (98.96%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (98.27%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

3153-26-2

Wikipedia

Vanadyl_acetylacetonate

General Manufacturing Information

Vanadium, oxobis(2,4-pentanedionato-.kappa.O2,.kappa.O4)-, (SP-5-21)-: ACTIVE

Dates

Modify: 2023-08-15

Explore Compound Types